molecular formula C22H18Cl2N2O7S B11116391 3-[(Furan-2-ylcarbonyl)amino]phenyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate

3-[(Furan-2-ylcarbonyl)amino]phenyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate

Cat. No.: B11116391
M. Wt: 525.4 g/mol
InChI Key: PJXZWXCZVXRJMP-UHFFFAOYSA-N
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Description

3-[(2-FURYLCARBONYL)AMINO]PHENYL 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a unique structure that includes a furylcarbonyl group, a morpholinosulfonyl group, and a dichlorobenzoate moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-FURYLCARBONYL)AMINO]PHENYL 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOATE typically involves multi-step organic reactions. The initial step often includes the preparation of the furylcarbonyl amine derivative, followed by its coupling with a dichlorobenzoate derivative under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process typically includes rigorous purification steps such as recrystallization, chromatography, and distillation to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2-FURYLCARBONYL)AMINO]PHENYL 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The furylcarbonyl group can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted benzoates, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-[(2-FURYLCARBONYL)AMINO]PHENYL 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-FURYLCARBONYL)AMINO]PHENYL 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-FURYLCARBONYL)AMINO]PHENYL 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOATE: shares similarities with other compounds containing furylcarbonyl, morpholinosulfonyl, and dichlorobenzoate groups.

    Other similar compounds: include derivatives of benzoates and sulfonamides with varying substituents.

Uniqueness

The uniqueness of 3-[(2-FURYLCARBONYL)AMINO]PHENYL 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H18Cl2N2O7S

Molecular Weight

525.4 g/mol

IUPAC Name

[3-(furan-2-carbonylamino)phenyl] 2,4-dichloro-5-morpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C22H18Cl2N2O7S/c23-17-13-18(24)20(34(29,30)26-6-9-31-10-7-26)12-16(17)22(28)33-15-4-1-3-14(11-15)25-21(27)19-5-2-8-32-19/h1-5,8,11-13H,6-7,9-10H2,(H,25,27)

InChI Key

PJXZWXCZVXRJMP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CO4)Cl)Cl

Origin of Product

United States

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